BenchChemオンラインストアへようこそ!

Methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Lipophilicity Hydrogen Bonding Drug-Likeness

Methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1142211-08-2) is a heterocyclic small molecule with a pyrazolo[1,5-a]pyrimidine core substituted at C5 with furan-2-yl, at C7 with trifluoromethyl, and at C2 with a methyl carboxylate ester. Its molecular formula is C₁₃H₈F₃N₃O₃ (MW = 311.22 g/mol).

Molecular Formula C13H8F3N3O3
Molecular Weight 311.22 g/mol
CAS No. 1142211-08-2
Cat. No. B3022230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS1142211-08-2
Molecular FormulaC13H8F3N3O3
Molecular Weight311.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)F
InChIInChI=1S/C13H8F3N3O3/c1-21-12(20)8-6-11-17-7(9-3-2-4-22-9)5-10(13(14,15)16)19(11)18-8/h2-6H,1H3
InChIKeyPKCGMUPDJHRMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate: Core Scaffold Identity and Baseline Properties for Procurement Benchmarking


Methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1142211-08-2) is a heterocyclic small molecule with a pyrazolo[1,5-a]pyrimidine core substituted at C5 with furan-2-yl, at C7 with trifluoromethyl, and at C2 with a methyl carboxylate ester . Its molecular formula is C₁₃H₈F₃N₃O₃ (MW = 311.22 g/mol) . The compound belongs to a scaffold class recognized as a privileged structure for protein kinase inhibition, with extensive literature documenting its potential in targeted cancer therapy [1]. XLogP3 for the closely related 2‐carboxylic acid analog is 1.9, while the 2-methyl analog (CAS 439111-88-3) has an XLogP3 of 2.4 [2][3]. This baseline physicochemical fingerprint positions the 2-carboxylate ester as a moderately lipophilic scaffold with specific hydrogen‐bonding capacity, informing suitability for fragment‐based or targeted library design.

Why Methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Cannot Be Swapped with Its Closest Analogs: A Regiochemical and Physicochemical Rationale


The specific positioning of the methyl ester at C2, the furan at C5, and the trifluoromethyl group at C7 creates a unique physicochemical and reactivity profile that is not interchangeable with its closest analogs. The 2-carboxylate ester is a distinct regioisomer of the 3-carboxylate variant (CAS 5848-40-8), meaning their reactivity, hydrogen‐bonding patterns, and biological target profiles differ fundamentally . Similarly, exchanging the C2 ester for a methyl group (as in CAS 439111-88-3) increases lipophilicity (ΔXLogP3 ≈ +0.5) and eliminates hydrogen‐bond acceptor sites, which would alter membrane permeability, solubility, and target engagement [1][2]. Even a simple swap to the free carboxylic acid (CAS 313968-60-4) transforms the neutral ester into an ionizable acid, drastically changing solubility and passive permeability. These distinctions mean that generic substitution within this compound class will introduce uncharacterized variables into experimental systems, undermining reproducibility and making cross‐study comparisons invalid.

Quantitative Evidence Head-to-Head: Demonstrating the Differentiated Value of Methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate


Lipophilicity Modulation: Lower XLogP3 and Enhanced Hydrogen Bonding vs. the 2-Methyl Analog

The methyl ester at C2 reduces lipophilicity and adds hydrogen‐bond acceptor capacity compared to the 2-methyl analog. The carboxylic acid congener (CAS 313968-60-4) has an XLogP3 of 1.9, while the 2-methyl analog (CAS 439111-88-3) has an XLogP3 of 2.4, representing a +0.5 log unit increase in lipophilicity for the methyl analog [1][2]. Additionally, the 2-carboxylate scaffold features 8 hydrogen bond acceptors versus 6 for the 2-methyl analog, directly impacting solubility and target binding potential [2][3].

Lipophilicity Hydrogen Bonding Drug-Likeness

Regioisomeric Specificity: The 2-Carboxylate Ester as a Distinct Pharmacophoric Anchor vs. the 3-Carboxylate Isomer

Methyl ester placement at the C2 vs. C3 position of the pyrazolo[1,5-a]pyrimidine ring creates chemically and pharmacologically distinct entities. The target compound (CAS 1142211-08-2) carries the ester at C2, while its C3 isomer (CAS 5848-40-8) has an identical molecular formula but distinct InChIKey (PKCGMUPDJHRMFW-UHFFFAOYSA-N vs. XSTUNGJHZPJANP-UHFFFAOYSA-N) . In the pyrazolo[1,5-a]pyrimidine class, C2-substituted carboxylates are documented intermediates for 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) modulation, whereas C3-substituted variants are more commonly associated with cyclin-dependent kinase inhibition [1][2].

Regiochemistry Synthetic Intermediate Kinase Inhibitor Design

Synthetic Tractability: The Methyl Ester as a Versatile Handle for Carboxylic Acid Derivatization in Library Synthesis

The methyl ester at C2 is a direct precursor for hydrolysis to the free carboxylic acid (CAS 313968-60-4), a key intermediate for amide coupling and diversity-oriented synthesis. A published procedure for the related 5-methyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid methyl ester demonstrates straightforward saponification with 1N NaOH in ethanol at room temperature, yielding the carboxylic acid in quantitative conversion [1]. This contrasts with the 2-methyl analog (CAS 439111-88-3), which lacks a hydrolyzable ester handle and cannot be directly converted to a carboxylic acid for amide bond formation.

Synthetic Chemistry Library Design Amide Coupling

Kinase Selectivity Potential: Class-Level Evidence for Low Off-Target Promiscuity in Pyrazolo[1,5-a]pyrimidine Scaffolds

A 3,6-disubstituted pyrazolo[1,5-a]pyrimidine library, synthesized via microwave-assisted methods, was profiled against a 403-kinase panel (KinomeScan™). A representative monosubstituted 3-(benzothiazol-2-yl) derivative achieved a selectivity score (S-score) of 0.005, indicating very low promiscuity, with Kd values of 0.55 ± 0.055 μM for JAK1 JH2 pseudokinase and 0.410 ± 0.20 μM for VPS34 . While not directly measured on the target compound, this class-level selectivity profile supports the use of this scaffold for programs where kinome-wide selectivity is a decision-critical parameter.

Kinase Selectivity Off-Target Profiling Drug Discovery

Research and Industrial Application Scenarios Where Methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Provides Verifiable Advantage


Lead Optimization Programs Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)

The 2-carboxylate ester scaffold is explicitly disclosed in patents claiming substituted pyrazolo[1,5-a]pyrimidines as modulators of 11βHSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes [1]. The methyl ester serves as a prodrug or synthetic intermediate that can be hydrolyzed to the active carboxylic acid for target engagement. When compared to 3-substituted or C2-methyl analogs that lack this metabolic target annotation, the 2-carboxylate compound provides a structure-to-target rationale that supports its prioritization for metabolic disease programs.

Focused Kinase Library Design Requiring Balanced Lipophilicity and Synthetic Tractability

With a predicted XLogP3 of approximately 1.9 (based on the carboxylic acid congener), this scaffold exhibits reduced lipophilicity compared to the 2-methyl analog (XLogP3 = 2.4), which may translate to improved solubility, lower off-target binding, and better developability profiles [2][3]. Additionally, the methyl ester enables straightforward conversion to amide libraries via acid intermediate hydrolysis, a synthetic advantage absent in non-ester analogs [1]. These combined physicochemical and synthetic features make this compound a strategic choice for kinase-focused library enumeration.

Regioisomer-Controlled SAR Studies for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

The 2-carboxylate ester is a chemically distinct entity from its 3-carboxylate isomer (CAS 5848-40-8), with different InChIKey and divergent patent target space annotations . In SAR campaigns exploring substitution position effects on kinase selectivity or metabolic enzyme inhibition, using the correct regioisomer is non-negotiable. Procurement of the 2-carboxylate variant ensures that SAR conclusions are not confounded by regioisomeric impurity or misassignment, a critical consideration for publication-quality data and patent filings.

Contract Research and Custom Synthesis Service Qualification

The compound's well-defined structure, availability from multiple vendors at purities ≥97%, and documented synthetic precedent via the ester hydrolysis pathway make it an ideal candidate for contract research organizations (CROs) qualifying new synthetic routes or scaling up intermediates for client programs [1][2]. Its moderate molecular weight (311.22 g/mol) and predicted compliance with Lipinski's Rule of Five further support its suitability as a service-ready building block.

Quote Request

Request a Quote for Methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.